molecular formula C8H6BrNO2 B2806735 7-Bromo-3-hydroxyisoindolin-1-one CAS No. 1936016-08-8

7-Bromo-3-hydroxyisoindolin-1-one

Cat. No.: B2806735
CAS No.: 1936016-08-8
M. Wt: 228.045
InChI Key: JCKKLQQRXDXCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-hydroxyisoindolin-1-one is a heterocyclic compound with the molecular formula C8H6BrNO2. It is characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 3rd position on the isoindolinone ring.

Scientific Research Applications

7-Bromo-3-hydroxyisoindolin-1-one has a wide range of applications in scientific research:

Future Directions

Future research directions could involve further exploration of the synthesis methods, reactivity, and potential applications of 7-Bromo-3-hydroxyisoindolin-1-one. For instance, the development of more efficient and environmentally friendly synthesis methods could be a focus . Additionally, the exploration of the compound’s biological activity could provide valuable insights for drug development .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-hydroxyisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the bromine atom.

Major Products Formed: The major products formed from these reactions include various substituted isoindolinones, which can have different functional groups replacing the bromine atom or modifying the hydroxyl group .

Mechanism of Action

The mechanism of action of 7-Bromo-3-hydroxyisoindolin-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to the compound’s biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

    3-Hydroxyisoindolin-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    7-Chloro-3-hydroxyisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.

    7-Fluoro-3-hydroxyisoindolin-1-one: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.

Uniqueness: 7-Bromo-3-hydroxyisoindolin-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for synthetic chemistry and drug development .

Properties

IUPAC Name

7-bromo-3-hydroxy-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3,7,11H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKKLQQRXDXCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)NC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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